molecular formula C8H8N2O4 B13335336 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid

6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13335336
M. Wt: 196.16 g/mol
InChI Key: JAMRGZUPQSWOGL-UHFFFAOYSA-N
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Description

6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid (CAS 1249165-44-3) is a high-purity chemical building block for research and development. This compound features a molecular formula of C 8 H 8 N 2 O 4 and a molecular weight of 196.16 g/mol . Its structure incorporates both a carboxylic acid and a methoxycarbonyl-protected amino group on a pyridine ring, making it a versatile intermediate for synthetic organic chemistry, particularly in the construction of more complex molecules . Aminopyridine derivatives, as a chemical class, are of significant interest in pharmacological research due to their biological activity. For instance, some aminopyridines are known to function as potassium channel blockers, which can increase neuronal excitability . Furthermore, certain structures within this class have been investigated as inhibitors of specific kinases, such as LRRK2, a target relevant to neurodegenerative diseases . While the specific mechanism of action for 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid is dependent on the final compound it is used to create, its value lies in its ability to contribute a specific pharmacophore to a molecule. Researchers can leverage this compound in medicinal chemistry efforts, including the synthesis and exploration of novel small molecules for various therapeutic areas. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

6-(methoxycarbonylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-14-8(13)10-6-3-2-5(4-9-6)7(11)12/h2-4H,1H3,(H,11,12)(H,9,10,13)

InChI Key

JAMRGZUPQSWOGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Monoamide Isomers via Acyl Chloride Reactions

Monoamide isomers, including compounds related to 6-[(methoxycarbonyl)amino]pyridine-3-carboxylic acid, can be synthesized through acyl chloride reactions. This method involves several steps combining 6-(methoxycarbonyl)pyridine-2-carboxylic acid, thionyl chloride, and an aminopyridine under inert conditions.

  • Acyl Chloride Preparation: Acyl chloride is prepared as a precursor. A suspension of 6-(methoxycarbonyl)pyridine-2-carboxylic acid (0.5 g, 2.0 mol) is heated at reflux in dichloromethane with thionyl chloride (0.5 mL) and a catalytic amount of dried dimethylformamide (1 \$$ \mu \$$L) under nitrogen. After one hour, the dichloromethane is removed using a rotary evaporator, and the residue is left in a vacuum desiccator for another hour to remove all solvent.
  • Amide Formation: The acyl chloride (1.67 g, 3.5 mol) is redissolved in dichloromethane (40 mL), followed by the addition of 2-amino-3-methyl pyridine (1.567 g, 3.5 mol) and distilled triethylamine (1.7 mL, 3.5 mol). The mixture is heated at reflux for 24 hours. After completion, the solvent is removed via rotary evaporation.
  • Purification: The residue is redissolved in dichloromethane and washed with sodium hydrogen bicarbonate to remove unreacted starting material. The dichloromethane layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel, eluting with an 8:2 mixture of ethyl acetate and dichloromethane. The product is obtained as a pale yellow precipitate.

Alternative Synthetic Routes

The synthesis of 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid derivatives can involve various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions Analysis

Types of Reactions

6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their differences:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications References
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid Methoxycarbonylamino (-NHCO₂CH₃) C₈H₈N₂O₄ 196.16 Pharmaceutical intermediates, enzyme modulation
S 49164 (Glucokinase activator) Cyclopropaindene carbonylamino C₁₈H₁₆N₂O₃ 308.34 Diabetes research (glucokinase activation)
6-(2-Aminoethylamino)pyridine-3-carboxylic acid Aminoethylamino (-NHCH₂CH₂NH₂) C₈H₁₁N₃O₂ 181.19 Biochemical probes, chelators
Flupyrsulfuron (Herbicide) Sulfamoyl, trifluoromethyl (-SO₂NHC(O)NH-C₆H₃(CF₃)) C₁₄H₁₃F₃N₄O₇S 438.33 Agrochemical (weed control)
5-Hydroxy-6-methylpyridine-3-carboxylic acid Hydroxy (-OH), methyl (-CH₃) C₇H₇NO₃ 153.14 Enzyme cofactor analogs

Key Observations :

  • Electronic Effects: The methoxycarbonylamino group in the target compound provides electron-withdrawing properties, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to methyl or hydroxy substituents .
  • Solubility : The carboxylic acid group ensures moderate aqueous solubility (~50–100 mg/mL in polar solvents), whereas bulkier substituents (e.g., cyclopropaindene in S 49164) reduce solubility .

Biological Activity

6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure

The chemical structure of 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid can be represented as follows:

C8H8N2O4\text{C}_8\text{H}_8\text{N}_2\text{O}_4

This compound features a pyridine ring substituted with a methoxycarbonyl group and an amino group, which are critical for its biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of aminopyridines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that certain aminopyridine derivatives displayed promising inhibition in cisplatin-resistant ovarian cancer cell lines, showcasing their potential as novel anticancer agents .

Antioxidant Activity

In addition to anticancer effects, the compound is also investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to cancer progression. The DPPH assay has been employed to evaluate the antioxidant activity of related compounds, revealing significant potential in reducing oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid is essential for optimizing its biological activity. Variations in substituents on the pyridine ring can significantly influence the compound's efficacy against specific biological targets. For example, modifications that enhance hydrophobic interactions or alter electronic properties can lead to improved binding affinities and selectivity towards cancer-related pathways .

Study 1: Anticancer Activity

A study focusing on pyridine derivatives demonstrated that 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid analogs exhibited cytotoxic effects against A2780 and cisplatin-resistant A2780CISR ovarian cancer cell lines. The most active compounds showed IC50 values of approximately 15.57 µM and 11.52 µM, respectively, indicating their potential as therapeutic agents against resistant cancer phenotypes .

Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of related aminopyridine compounds using the DPPH radical scavenging assay. Several derivatives displayed significant antioxidant activity, which could contribute to their overall therapeutic profile by protecting normal cells from oxidative damage while targeting cancer cells .

Data Table

Compound NameIC50 (µM)Target Cell LineActivity Type
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid15.57A2780 (parent)Anticancer
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid11.52A2780CISR (resistant)Anticancer
Related Aminopyridine DerivativeVariesVarious Cancer Cell LinesAntioxidant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid, and what challenges arise in achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. For example:

  • Step 1 : Introduction of the amino group via nucleophilic substitution using alkyl halides or acyl chlorides (e.g., methoxycarbonyl chloride) .
  • Step 2 : Oxidation of methyl groups to carboxylic acids using potassium permanganate (KMnO₄) under controlled conditions (90–95°C) .
    Challenges include side reactions (e.g., over-oxidation) and purification difficulties due to polar intermediates. Column chromatography or recrystallization is often required to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions on the pyridine ring (e.g., methoxycarbonylamino and carboxylic acid groups) .
  • HPLC-MS : For purity assessment and molecular weight confirmation .
  • X-ray Crystallography (if crystalline): To resolve ambiguities in stereochemistry or tautomeric forms .

Q. How can researchers initially screen for biological activity?

  • Methodological Answer :

  • In vitro assays : Test inhibition/activation of enzymes (e.g., kinases, phosphatases) using fluorescence-based activity assays.
  • Cellular models : Evaluate cytotoxicity or metabolic modulation in cancer cell lines (e.g., PI3K pathway inhibition, as seen in structurally related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC and elemental analysis to rule out impurities affecting activity .
  • Structural analogs comparison : Test derivatives (e.g., methyl vs. methoxy substitutions) to isolate functional group contributions .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity to suspected molecular targets .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt formation : Convert the carboxylic acid to a sodium or ammonium salt to enhance aqueous solubility.
  • Prodrug design : Mask the carboxylic acid as an ester, which hydrolyzes in vivo .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., RXRs or PI3K isoforms) .
  • Molecular Dynamics Simulations : Model interactions with enzyme active sites, focusing on hydrogen bonding with the carboxylic acid and methoxycarbonyl groups .

Q. What are key considerations in designing analogs to improve metabolic stability?

  • Methodological Answer :

  • Isotope labeling : Use deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Bioisosteric replacement : Replace the pyridine ring with a pyridazine or isonicotinic acid scaffold to alter metabolic pathways .

Comparative Analysis Table

Aspect Basic Research Focus Advanced Research Focus
Synthesis Multi-step routes, yield ~40–50% Flow chemistry for scalability
Biological Activity Preliminary enzyme inhibitionTarget validation via PET imaging
Analytical Methods NMR, HPLC-MSCryo-EM for protein-ligand complexes

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